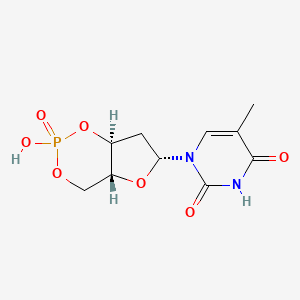
3',5'-Cyclic dtmp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3',5'-cyclic dTMP is a 3',5'-cyclic pyrimidine nucleotide derived from thymidine monophosphate. It has a role as a human metabolite.
Cyclic 3',5'-thymidine monophosphate is a natural product found in Pisum sativum with data available.
Biologische Aktivität
3',5'-Cyclic dTMP (thymidine 3',5'-cyclic monophosphate) is a cyclic nucleotide that plays a significant role in cellular signaling and metabolism. It is an intermediate in pyrimidine metabolism and is involved in various biological processes, including DNA synthesis and regulation of cellular functions. This article reviews the biological activity of this compound, highlighting its enzymatic interactions, therapeutic implications, and case studies.
Enzymatic Interactions
This compound is formed from thymidine monophosphate (dTMP) through the action of adenylate cyclase, which catalyzes the cyclization process. The hydrolysis of cyclic dTMP is primarily mediated by phosphodiesterases (PDEs), which convert it back to dTMP. The activity of these enzymes varies across different tissues, influencing the levels of cyclic nucleotides and their biological effects.
Key Enzymes Involved:
- Thymidylate Synthase (EC 2.1.1.45) : Converts dUMP to dTMP, playing a crucial role in DNA synthesis.
- Thymidine Kinase (EC 2.7.1.21) : Phosphorylates thymidine to form dTMP.
- Phosphodiesterases : Hydrolyze cyclic nucleotides, regulating their levels within cells.
Biological Functions
This compound exhibits several biological activities, including:
- Regulation of Cell Proliferation : Cyclic nucleotides are known to influence cell cycle progression. In particular, studies have shown that imbalances in nucleotide levels can induce apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models .
- Metabolic Vulnerability in Cancer : Research indicates that sustained consumption of dTMP can create a nucleotide imbalance that leads to metabolic vulnerability in cancer cells . This has potential therapeutic implications for targeting specific cancer types by exploiting their metabolic dependencies.
Case Study 1: Triple-Negative Breast Cancer
A study demonstrated that cytosolic thymidylate 5'-phosphohydrolase (CT) treatment induced significant apoptosis in TNBC cells by depleting tricarboxylic acid cycle intermediates and causing nucleotide imbalance through excessive consumption of dTMP . This approach highlights the potential for using cyclic nucleotides as therapeutic targets in cancer treatment.
Case Study 2: Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE)
MNGIE is caused by mutations affecting thymidine phosphorylase, leading to imbalances in deoxyribonucleoside pools. Elevated levels of thymidine and deoxyuridine disrupt mitochondrial function due to inadequate DNA repair mechanisms, demonstrating the critical role of thymidine metabolism—including that of cyclic dTMP—in maintaining cellular health .
Data Table: Biological Activities and Effects of this compound
Eigenschaften
CAS-Nummer |
6453-60-7 |
|---|---|
Molekularformel |
C10H13N2O7P |
Molekulargewicht |
304.19 g/mol |
IUPAC-Name |
1-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N2O7P/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(18-8)4-17-20(15,16)19-6/h3,6-8H,2,4H2,1H3,(H,15,16)(H,11,13,14)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
QSJFDOVQWZVUQG-XLPZGREQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]3[C@H](O2)COP(=O)(O3)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O |
Key on ui other cas no. |
27646-59-9 |
Synonyme |
2',3'-dideoxy-2',3'-didehydrothymidine monophosphate d4T-MP d4TMP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















